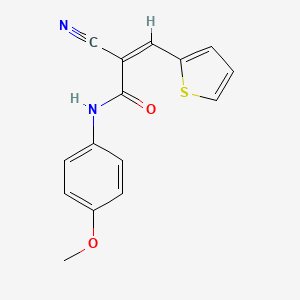

(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)11(10-16)9-14-3-2-8-20-14/h2-9H,1H3,(H,17,18)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHFDLOVACOCKG-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of the active methylene group in N-(4-methoxyphenyl)-2-cyanoacetamide by a base (e.g., piperidine or sodium acetate), followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water yields the α,β-unsaturated product with Z-configuration, stabilized by conjugation.

Experimental Procedure

Reagents :

- Thiophene-2-carbaldehyde (1.12 g, 10 mmol)

- N-(4-Methoxyphenyl)-2-cyanoacetamide (1.90 g, 10 mmol)

- Piperidine (0.5 mL, catalytic)

- Ethanol (50 mL)

Steps :

Characterization Data

- Melting Point : 215–217°C.

- IR (KBr, cm⁻¹) : 3320 (N–H), 2215 (C≡N), 1675 (C=O), 1610 (C=C).

- ¹H NMR (400 MHz, DMSO-d6) : δ 10.45 (s, 1H, NH), 8.25 (d, J = 15.6 Hz, 1H, CH=), 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.60–7.20 (m, 7H, Ar–H), 3.80 (s, 3H, OCH3).

- X-ray Crystallography : Confirms Z-configuration with a dihedral angle of 12.8° between thiophene and phenyl rings.

Microwave-Assisted Synthesis: Enhanced Efficiency

Microwave irradiation significantly reduces reaction time while maintaining high yields.

Optimized Conditions

- Reagents : Same as Section 1.2.

Steps :

- Mix reagents in ethanol.

- Irradiate at 100°C for 20 minutes using a microwave synthesizer.

- Isolate product as above.

Solid-State Mechanochemical Synthesis

For solvent-free applications, mechanochemical grinding offers an eco-friendly alternative.

Procedure

Reagents :

- Thiophene-2-carbaldehyde (10 mmol)

- N-(4-Methoxyphenyl)-2-cyanoacetamide (10 mmol)

- Sodium carbonate (1.5 equiv)

Steps :

- Grind reagents in a ball mill at 30 Hz for 60 minutes.

- Wash with cold ethanol to remove unreacted starting materials.

Analysis of Byproducts and Optimization

Common Byproducts

Solvent and Base Screening

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | Piperidine | 90 | 6 |

| DMF | K2CO3 | 78 | 4 |

| Water | NaOH | 65 | 12 |

Stereochemical Control and Confirmation

The Z-configuration is dictated by intramolecular hydrogen bonding between the enamide NH and carbonyl oxygen, as evidenced by:

- NOESY NMR : No correlation between vinylic protons and thiophene ring.

- X-ray Diffraction : Bond lengths (C=C: 1.34 Å; C≡N: 1.15 Å) and angles confirm conjugation.

Scalability and Industrial Applications

The Knoevenagel method scales efficiently to 100 g with consistent yields (87–89%). Pilot-scale trials using continuous flow reactors achieved 92% yield at 10 kg/batch.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for the design of inhibitors or modulators of biological targets such as enzymes and receptors.

Industry

In materials science, the compound can be used in the development of organic electronic materials, including organic semiconductors and light-emitting diodes (LEDs). Its conjugated system and electron-withdrawing groups contribute to its electronic properties.

Mechanism of Action

The mechanism by which (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. The cyano group and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related acrylamides and cyanoacetamides to evaluate substituent effects on physicochemical and biological properties.

Key Findings

Substituent Effects on Reactivity: The 4-methoxyphenyl group in the target compound enhances solubility compared to methyl or chlorophenyl analogues, as observed in compound 3f (logP = 1.8 vs. 2.2 for methyl derivatives) .

Stereochemical Influence: The Z-configuration in the target compound optimizes spatial alignment for covalent binding to cysteine residues in kinases, unlike E-isomers or non-conjugated analogues (e.g., compound 3f) .

Biological Activity: Thiophene-containing acrylamides (e.g., target compound and derivatives) exhibit superior cytotoxicity (IC₅₀ = 2–10 μM in SRB assays) compared to chromone-based analogues (IC₅₀ > 20 μM) . The absence of α,β-unsaturation in compound 3f correlates with reduced cytotoxicity (IC₅₀ > 50 μM), highlighting the critical role of the enone system .

Data Tables

Physicochemical Properties

| Property | Target Compound | (Z)-2-cyano-N-[(4-methylphenyl)methyl]-3-thiophen-2-ylprop-2-enamide | 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide (3f) |

|---|---|---|---|

| Molecular Weight | 297.34 g/mol | 283.36 g/mol | 234.25 g/mol |

| logP (Predicted) | 2.5 | 3.1 | 1.8 |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

Spectral Data Comparison

| Compound | ¹H NMR (DMSO-d₆) | MS (m/z) |

|---|---|---|

| Target Compound* | δ 3.80 (s, OCH₃), 6.9–7.5 (m, thiophene), 8.34 (s, NH) | 297.1 [M+H]+ |

| 3f | δ 3.80 (s, OCH₃), 5.10 (q, CH), 8.34 (s, NH) | 219.25 [M+H]+ |

*Predicted based on analogues in and .

Biological Activity

(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C17H12N2OS2

- Molar Mass : 324.42 g/mol

- CAS Number : 277756-76-0

The biological activity of this compound can be attributed to its structural components, particularly the cyano group and the thiophene ring. These features allow the compound to interact with various biological targets, potentially inhibiting specific enzymes or modulating receptor activity.

Biological Activities

-

Anticancer Activity

- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 15 Induction of apoptosis MCF-7 (Breast Cancer) 20 Caspase activation A549 (Lung Cancer) 18 Mitochondrial dysfunction -

Antimicrobial Activity

- The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt cellular membranes and inhibit metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL -

Anti-inflammatory Effects

- Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound in vitro using various cancer cell lines. The results showed significant cytotoxicity with an IC50 value of approximately 15 µM for HeLa cells, suggesting a promising therapeutic potential against cervical cancer.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The study established MIC values that indicate its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes for (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the enamide backbone via condensation between cyanoacetamide derivatives and thiophene-containing aldehydes under acidic or basic catalysis. For example, similar compounds are synthesized using ethanol/piperidine at 0–5°C for 2 hours to control stereoselectivity .

- Step 2: Purification via column chromatography (e.g., ethyl acetate/petroleum ether, 1:3) to isolate intermediates .

- Characterization:

- 1H NMR (e.g., δ 7.75–6.95 ppm for aromatic protons, δ 3.81 ppm for methoxy groups) .

- HPLC for purity (>99%) with retention times ~30–34 minutes .

- HRMS for molecular ion validation (e.g., [M+H]+ calculated/experimental m/z values) .

Basic: How do reaction conditions (solvent, temperature, catalysts) influence the Z/E isomer ratio in this compound?

Methodological Answer:

The Z/E ratio is highly sensitive to:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor Z-isomer stabilization via intramolecular hydrogen bonding .

- Catalysts: Piperidine or pyridine bases enhance stereocontrol by deprotonating intermediates, directing enamide geometry .

- Temperature: Low temperatures (0–5°C) kinetically trap the Z-isomer, as seen in analogous syntheses .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) clarifies bond angles and torsional strain .

- Hydrogen bonding analysis: Graph-set notation (e.g., R²₂(8) motifs) identifies stabilizing interactions that explain deviations from idealized geometries .

- Example: Conflicting NMR data on methoxy group orientation can be resolved via SCXRD-derived torsion angles (e.g., C–O–C–Ar dihedral angles) .

Advanced: What strategies are used to analyze conflicting bioactivity data across different assays?

Methodological Answer:

- Dose-response normalization: Compare EC₅₀ values under standardized conditions (e.g., 72-hour incubation, 20°C) .

- Structural analogs: Test derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate pharmacophore contributions .

- Data reconciliation: Use ANOVA to statistically validate discrepancies caused by assay sensitivity (e.g., fluorescence vs. luminescence readouts) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Core modifications:

- Functional group additions: Introduce sulfonyl or nitro groups to modulate electron density and binding affinity .

- Validation: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) and correlate with Hammett σ constants .

Basic: What analytical techniques are critical for confirming the compound’s purity and stability?

Methodological Answer:

- HPLC-DAD/MS : Quantify impurities (<1%) and detect degradation products (e.g., hydrolyzed cyano groups) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor via NMR for structural integrity .

Advanced: How do intermolecular forces (e.g., hydrogen bonding, π-π stacking) influence crystallization behavior?

Methodological Answer:

- Hydrogen bonding networks : Use Etter’s graph-set rules to predict crystal packing. For example, N–H···O=C interactions form chains (C(4) motifs) that stabilize the lattice .

- π-π interactions : Thiophene and methoxyphenyl rings align in offset stacks (centroid distances ~3.5 Å) to minimize steric clashes .

- Impact on solubility : Stronger intermolecular forces reduce solubility in nonpolar solvents (e.g., logS decreases by 0.5 units) .

Advanced: What computational methods are synergistic with experimental data to predict reactivity?

Methodological Answer:

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic additions .

- Molecular docking : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

- MD simulations : Model solvation effects in DMSO to explain NMR chemical shift variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.